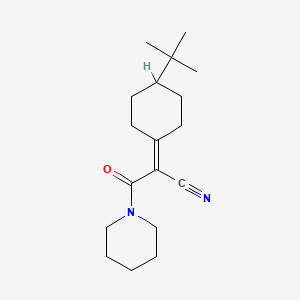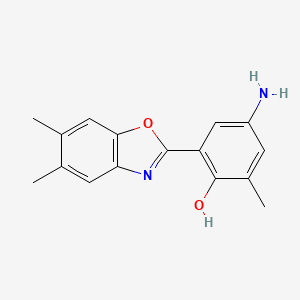
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and are essential for maintaining proper neurotransmission and preventing excitotoxicity. TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological processes.
Mechanism of Action
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile acts as a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter protein that is distinct from the glutamate binding site. This results in a decrease in the reuptake of glutamate, leading to an increase in extracellular glutamate levels. This can have both beneficial and detrimental effects, depending on the context.
Biochemical and Physiological Effects:
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has been shown to have a number of biochemical and physiological effects, including:
1. Increased extracellular glutamate levels in the brain.
2. Enhanced synaptic transmission and plasticity.
3. Increased susceptibility to excitotoxicity.
4. Neuroprotection in certain contexts.
5. Alterations in behavior and cognition.
Advantages and Limitations for Lab Experiments
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has several advantages and limitations for use in lab experiments. Advantages include:
1. High potency and selectivity for EAATs.
2. Availability of a variety of analogs for structure-activity relationship studies.
3. Ability to modulate glutamate levels in a controlled manner.
Limitations include:
1. Potential for off-target effects.
2. Limited solubility in aqueous solutions.
3. Potential for toxicity at high concentrations.
Future Directions
There are several future directions for research involving 2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile, including:
1. Development of more selective and potent EAAT inhibitors.
2. Investigation of the role of EAATs in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the therapeutic potential of EAAT inhibitors in these disorders.
4. Investigation of the relationship between EAATs and other neurotransmitter systems.
5. Development of new methods for studying the function of EAATs in vivo.
Synthesis Methods
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of tert-butylcyclohexanone with piperidine to form the corresponding enamine. This is followed by a reaction with ethyl cyanoacetate to yield the cyanoenamine. The final step involves the cyclization of the cyanoenamine to form 2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile.
Scientific Research Applications
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has been used in a variety of scientific research applications, including:
1. Studying the role of EAATs in neurotransmission and synaptic plasticity.
2. Investigating the pathophysiology of neurological disorders such as epilepsy, stroke, and traumatic brain injury.
3. Developing new therapeutic strategies for these disorders by targeting EAATs.
4. Characterizing the pharmacology of other compounds that interact with EAATs.
properties
IUPAC Name |
2-(4-tert-butylcyclohexylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)15-9-7-14(8-10-15)16(13-19)17(21)20-11-5-4-6-12-20/h15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKGCRYVKCMFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=C(C#N)C(=O)N2CCCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6045404.png)

![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)
![5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6045464.png)

![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)

![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)